molecular formula C15H23N3O2 B13997637 N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-6-amine CAS No. 75291-56-4

N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-6-amine

Katalognummer: B13997637
CAS-Nummer: 75291-56-4
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: YBKZAXAIUOAXDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-6-amine is a chemical compound with the molecular formula C15H23N3O2 This compound is known for its unique structure, which includes a cyclohexyl group, a morpholine ring, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-6-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of cyclohexylamine with a suitable pyridine derivative, followed by the introduction of a morpholine ring through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-6-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to design more effective derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-2-amine
  • N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-3-amine

Uniqueness

N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-6-amine stands out due to its specific structural features, which confer unique chemical and biological properties

Eigenschaften

CAS-Nummer

75291-56-4

Molekularformel

C15H23N3O2

Molekulargewicht

277.36 g/mol

IUPAC-Name

N-cyclohexyl-1-hydroxy-4-morpholin-4-ylpyridin-2-imine

InChI

InChI=1S/C15H23N3O2/c19-18-7-6-14(17-8-10-20-11-9-17)12-15(18)16-13-4-2-1-3-5-13/h6-7,12-13,19H,1-5,8-11H2

InChI-Schlüssel

YBKZAXAIUOAXDN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N=C2C=C(C=CN2O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.